![molecular formula C19H18N4O3 B2698079 N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide CAS No. 899953-87-8](/img/structure/B2698079.png)
N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide, also known as MPFC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPFC is a small molecule that is capable of selectively inhibiting certain enzymes and receptors in the human body, making it a promising candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Furan derivatives, including “N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide”, have shown significant antibacterial activity . They have been used as medicines in a number of distinct disease areas . The rise in drug resistance to clinically utilized anti-infectives has necessitated the discovery of new antimicrobial compounds with distinct mechanisms of action .
Antifungal Activity
Furan-containing compounds have also demonstrated antifungal properties . This makes them a potential candidate for the development of new antifungal drugs .
Antiviral Activity
The compound has potential antiviral properties . This suggests that it could be used in the development of new antiviral drugs .
Anti-inflammatory Activity
Furan derivatives have shown anti-inflammatory properties . This suggests that they could be used in the treatment of inflammatory diseases .
Antidepressant and Anti-anxiolytic Activity
The compound has shown potential antidepressant and anti-anxiolytic properties . This suggests that it could be used in the treatment of mental health disorders .
Anti-parkinsonian and Anti-glaucoma Activity
Furan derivatives have demonstrated anti-parkinsonian and anti-glaucoma properties . This suggests that they could be used in the treatment of Parkinson’s disease and glaucoma .
Antihypertensive Activity
The compound has shown potential antihypertensive properties . This suggests that it could be used in the treatment of hypertension .
Anticancer Activity
Furan derivatives have demonstrated anticancer properties . This suggests that they could be used in the development of new anticancer drugs .
Wirkmechanismus
Target of Action
The primary targets of N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide Similar compounds have been designed and synthesized for their anti-tubercular activity against mycobacterium tuberculosis .
Mode of Action
The specific mode of action of N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide Furan-containing compounds, which this compound is a part of, exhibit a wide range of advantageous biological and pharmacological characteristics .
Biochemical Pathways
The exact biochemical pathways affected by N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide Furan derivatives have been known to affect a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
The specific molecular and cellular effects of N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide Furan derivatives have been known to exhibit a wide range of biological activities, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Eigenschaften
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-19(17-2-1-11-26-17)20-15-5-3-14(4-6-15)16-7-8-18(22-21-16)23-9-12-25-13-10-23/h1-8,11H,9-10,12-13H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBVXRBRXQXYGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.